

Spectroscopic Characterization of Fmoc-D-Allo-Ile-OH: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-D-Allo-Ile-OH*

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This technical guide provides an in-depth overview of the spectroscopic data for N- α -(9-Fluorenylmethoxycarbonyl)-D-allo-isoleucine (**Fmoc-D-Allo-Ile-OH**), a crucial building block in peptide synthesis. Due to the limited availability of specific experimental spectra for the D-allo-isoleucine stereoisomer, this document presents representative data derived from its closely related isomer, Fmoc-L-isoleucine. This information, coupled with detailed experimental protocols, serves as a reliable reference for the characterization of this compound.

Core Spectroscopic Data

The structural integrity and purity of **Fmoc-D-Allo-Ile-OH** are typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the expected chemical shifts for ^1H and ^{13}C NMR, based on data for Fmoc-L-isoleucine. The spectra are generally recorded in deuterated solvents such as deuteriochloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6).

Table 1: Representative ^1H NMR Data

Proton Assignment	Expected Chemical Shift (δ) in ppm
Aromatic (Fmoc)	7.20 - 7.80
NH (Amide)	~5.30
CH (Fmoc)	~4.25
CH ₂ (Fmoc)	~4.40
α -CH (Isoleucine)	~4.15
β -CH (Isoleucine)	~1.90
γ -CH ₂ (Isoleucine)	~1.40, ~1.15
γ -CH ₃ (Isoleucine)	~0.95
δ -CH ₃ (Isoleucine)	~0.90

Table 2: Representative ¹³C NMR Data

Carbon Assignment	Expected Chemical Shift (δ) in ppm
C=O (Carboxyl)	~175
C=O (Carbamate)	~156
Aromatic (Fmoc)	120 - 144
CH (Fmoc)	~47
CH ₂ (Fmoc)	~67
α -C (Isoleucine)	~58
β -C (Isoleucine)	~37
γ -C (Isoleucine)	~25
γ -CH ₃ (Isoleucine)	~15
δ -CH ₃ (Isoleucine)	~11

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For **Fmoc-D-Allo-Ile-OH**, a solid sample can be analyzed as a KBr pellet or a thin film.

Table 3: Key IR Absorption Bands

Functional Group	Expected Absorption Range (cm ⁻¹)	Vibration Mode
O-H (Carboxylic Acid)	2500 - 3300 (broad)	Stretching
N-H (Amide)	3280 - 3350	Stretching
C-H (Aromatic, Fmoc)	3000 - 3100	Stretching
C-H (Aliphatic, Ile)	2850 - 2980	Stretching
C=O (Carboxylic Acid)	1700 - 1725	Stretching
C=O (Carbamate)	1680 - 1700	Stretching
C=C (Aromatic, Fmoc)	1450, 1500-1600	Stretching
C-N	1200 - 1350	Stretching
C-O	1050 - 1250	Stretching

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a common technique for this type of molecule.

Table 4: Expected Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₂₁ H ₂₃ NO ₄
Molecular Weight	353.41 g/mol
[M+H] ⁺ (Positive Ion Mode)	m/z 354.17
[M-H] ⁻ (Negative Ion Mode)	m/z 352.16
Key Fragment Ions	Loss of the Fmoc group is a characteristic fragmentation pathway.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Fmoc-D-Allo-Ile-OH**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Dissolve 5-25 mg of **Fmoc-D-Allo-Ile-OH** in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[\[1\]](#)
 - For quantitative analysis or precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[\[2\]](#)
- Data Acquisition:
 - Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
 - Ensure proper shimming of the magnetic field to obtain high-resolution spectra.
 - For ¹³C NMR, a higher sample concentration (50-100 mg) may be necessary due to the lower natural abundance of the ¹³C isotope.[\[2\]](#)
- Data Processing:

- Process the raw data by applying a Fourier transform.
- Phase the spectrum and calibrate the chemical shift axis using the residual solvent peak or the internal standard.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation:
 - Dissolve a small amount (approx. 50 mg) of solid **Fmoc-D-Allo-Ile-OH** in a few drops of a volatile solvent like methylene chloride or acetone.[\[3\]](#)
 - Apply a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[\[3\]](#)
 - Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[\[3\]](#)
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the clean, empty sample compartment.
 - Acquire the sample spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

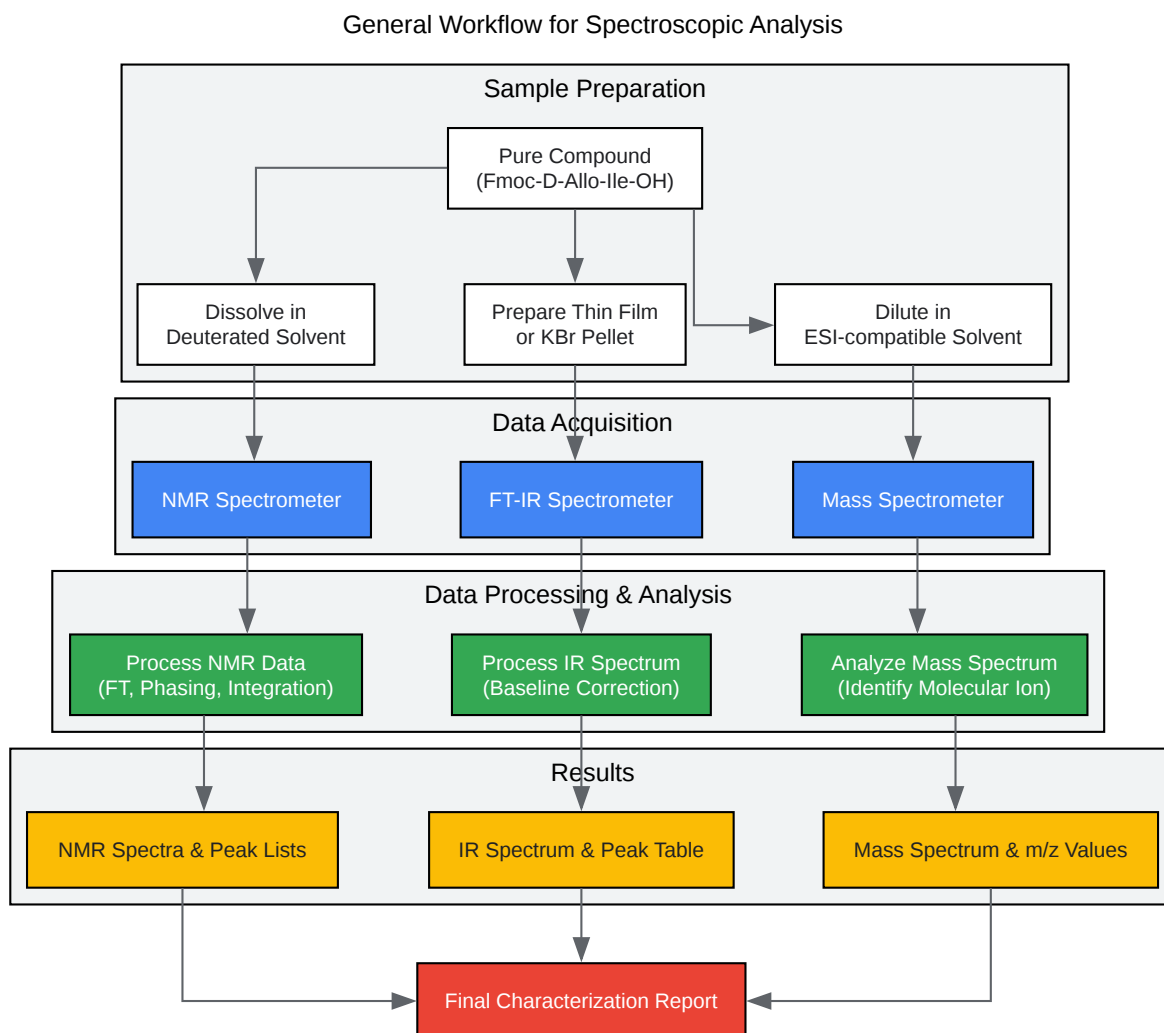
ESI-Mass Spectrometry Protocol

- Sample Preparation:
 - Prepare a stock solution of **Fmoc-D-Allo-Ile-OH** in an organic solvent such as methanol, acetonitrile, or a mixture with water, at a concentration of approximately 1 mg/mL.[\[4\]](#)

- Dilute this stock solution to a final concentration of around 10 µg/mL using a suitable solvent system (e.g., methanol/water with 0.1% formic acid for positive ion mode).[4]
- Filter the final solution if any precipitate is present to avoid clogging the instrument.[4]
- Data Acquisition:
 - Infuse the sample solution into the electrospray source using a syringe pump at a constant flow rate.
 - Acquire the mass spectrum in either positive or negative ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).
- Data Processing:
 - Analyze the resulting spectrum to identify the molecular ion peak ($[M+H]^+$ or $[M-H]^-$) and any significant fragment ions.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **Fmoc-D-Allo-Ile-OH**.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

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- To cite this document: BenchChem. [Spectroscopic Characterization of Fmoc-D-Allo-Ile-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557749#spectroscopic-data-for-fmoc-d-allo-ile-oh-nmr-ir-ms]

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